molecular formula C9H12ClNS B13071701 2-(Chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

2-(Chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

Cat. No.: B13071701
M. Wt: 201.72 g/mol
InChI Key: OHAJQSCUIVYWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is a heterocyclic organic compound that features a benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with chloroacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring. The reaction conditions often include the use of hydrochloric acid as a catalyst and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted benzothiazoles depending on the nucleophile used.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dihydro and tetrahydro derivatives of benzothiazole.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the modulation of biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-benzothiazole
  • 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole
  • 2-(Bromomethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

Uniqueness

2-(Chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is unique due to the presence of both a chloromethyl group and a methyl group on the benzothiazole ring.

Properties

IUPAC Name

2-(chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNS/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAJQSCUIVYWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.